1-(2,5-Dimethylfuran-3-yl)pentane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethylfuran-3-yl)pentane-1,3-dione is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This compound is characterized by the presence of a furan ring substituted with two methyl groups and a pentane-1,3-dione moiety. It is of interest in various fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 1-(2,5-Dimethylfuran-3-yl)pentane-1,3-dione typically involves the reaction of 2,5-dimethylfuran with pentane-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve bulk synthesis techniques, including the use of continuous flow reactors to optimize the reaction conditions and scale up the production .
Analyse Chemischer Reaktionen
1-(2,5-Dimethylfuran-3-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The furan ring and the dione moiety can undergo substitution reactions with various reagents, leading to a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethylfuran-3-yl)pentane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dimethylfuran-3-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The furan ring and the dione moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dimethylfuran-3-yl)pentane-1,3-dione can be compared with other similar compounds, such as:
2,5-Dimethylfuran: A simpler compound with a similar furan ring structure but without the pentane-1,3-dione moiety.
Pentane-1,3-dione: A diketone compound without the furan ring.
Furan-3-yl derivatives: Compounds with various substituents on the furan ring.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties .
Eigenschaften
Molekularformel |
C11H14O3 |
---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
1-(2,5-dimethylfuran-3-yl)pentane-1,3-dione |
InChI |
InChI=1S/C11H14O3/c1-4-9(12)6-11(13)10-5-7(2)14-8(10)3/h5H,4,6H2,1-3H3 |
InChI-Schlüssel |
UPCAXYYVJZZRII-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CC(=O)C1=C(OC(=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.